nNOS Inhibition Potency: 6-Nitroindazole Occupies a Unique Intermediate Tier Between 7-Nitroindazole and 5-Nitroindazole
6-Nitroindazole inhibits rat cerebellar nNOS with an IC₅₀ of 31.6 ± 3.4 µM, positioning it as a moderately potent inhibitor that is significantly weaker than 7-nitroindazole (IC₅₀ = 0.9 ± 0.1 µM) but more potent than 5-nitroindazole (IC₅₀ = 47.3 ± 2.3 µM) and unsubstituted indazole (IC₅₀ = 177.8 ± 2.1 µM) [1]. This intermediate potency is critical for experimental designs requiring partial nNOS blockade without the profound inhibition characteristic of 7-nitroindazole [1].
| Evidence Dimension | nNOS inhibitory potency (IC₅₀, µM) |
|---|---|
| Target Compound Data | 31.6 ± 3.4 µM |
| Comparator Or Baseline | 7-Nitroindazole: 0.9 ± 0.1 µM; 5-Nitroindazole: 47.3 ± 2.3 µM; Indazole: 177.8 ± 2.1 µM |
| Quantified Difference | 35-fold less potent than 7-nitroindazole; 1.5-fold more potent than 5-nitroindazole; 5.6-fold more potent than indazole |
| Conditions | Rat cerebellar NOS, in vitro, n=6 per group, data expressed as mean ± SEM |
Why This Matters
This quantitative differentiation enables researchers to select the appropriate nitroindazole isomer based on the desired degree of nNOS inhibition, avoiding the confounding effects of overly potent (7-nitroindazole) or weak (5-nitroindazole) inhibition.
- [1] Babbedge, R. C., Bland-Ward, P. A., Hart, S. L., & Moore, P. K. (1993). Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles. British Journal of Pharmacology, 110(1), 225–228. View Source
